

4-Bromo-3,5-dichlorobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dichlorobenzoic acid**

Cat. No.: **B1330514**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3,5-dichlorobenzoic Acid** as a Versatile Chemical Intermediate

Authored by Gemini, Senior Application Scientist Abstract

4-Bromo-3,5-dichlorobenzoic acid is a polyhalogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of bromine and chlorine atoms, combined with the reactive carboxylic acid moiety, makes it a valuable building block in the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides an in-depth analysis of its physicochemical properties, synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-3,5-dichlorobenzoic Acid

In the landscape of organic synthesis, the utility of an intermediate is defined by its structural features and reactive potential. **4-Bromo-3,5-dichlorobenzoic acid** (CAS No: 117738-75-7) is a prime example of a well-positioned molecular scaffold.^[3] The benzene ring is substituted with three halogen atoms and a carboxyl group, creating a molecule with distinct reactive sites.

The chlorine atoms enhance the stability of the benzene ring while the bromine atom provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions. The carboxylic acid group is a gateway to a multitude of functional groups, including esters, amides, and acid chlorides. This trifecta of functionality allows chemists to strategically build molecular complexity, making it an indispensable precursor for Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[\[1\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Profile

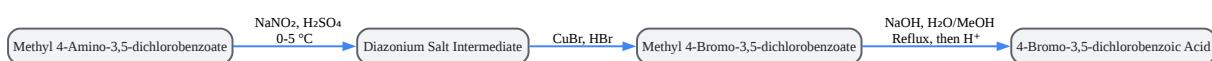
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of **4-Bromo-3,5-dichlorobenzoic acid** are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The key properties of **4-Bromo-3,5-dichlorobenzoic acid** are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	117738-75-7	[3]
Molecular Formula	C ₇ H ₃ BrCl ₂ O ₂	[3] [5]
Molecular Weight	269.91 g/mol	[6]
Appearance	Off-white to pale yellow solid	[3]
Purity	Typically ≥95%	[3]
IUPAC Name	4-bromo-3,5-dichlorobenzoic acid	[3]
SMILES	O=C(O)C1=CC(Cl)=C(Br)C(Cl)=C1	[3]
InChIKey	KVYHYUJRKYXVRG-UHFFFAOYSA-N	[7]

Spectroscopic Data for Structural Elucidation


Spectroscopic analysis provides an unambiguous fingerprint of the molecule. Below are the expected spectral characteristics essential for quality control and reaction monitoring.

Spectroscopy	Characteristic Peaks / Shifts
¹ H NMR	The spectrum is simple, typically showing a singlet for the two equivalent aromatic protons (C2-H and C6-H).
¹³ C NMR	Signals corresponding to the carboxylic carbon, the four substituted aromatic carbons, and the two aromatic carbons bearing protons would be observed.
IR Spectroscopy	Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm ⁻¹), a sharp C=O stretch (~1700 cm ⁻¹), and C-Cl/C-Br stretches in the fingerprint region.[8]
Mass Spectrometry	The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

Note: Specific chemical shifts in NMR and exact wavenumbers in IR can vary slightly based on the solvent and instrument used. Comprehensive spectral data can be found in chemical databases such as ChemicalBook.[9]

Synthesis of 4-Bromo-3,5-dichlorobenzoic Acid

The synthesis of this intermediate often begins with a more readily available substituted aniline, leveraging the robust and reliable Sandmeyer reaction. A common precursor is methyl 4-amino-3,5-dichlorobenzoate.[10][11] The overall transformation involves the conversion of the amino group to a diazonium salt, followed by displacement with a bromide ion and subsequent hydrolysis of the methyl ester.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-3,5-dichlorobenzoic acid**.

Protocol 1: Synthesis via Sandmeyer Reaction and Hydrolysis

Expertise & Causality: This two-stage protocol is a classic example of aromatic functional group interconversion. The diazotization (Step 1) must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. The Sandmeyer reaction (Step 2) uses a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with bromide, a highly efficient and field-proven method. Finally, saponification (Step 3) is a standard ester hydrolysis to yield the desired carboxylic acid.

Methodology:

- **Diazotization:**
 - Suspend Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.
 - Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.
- Cool the mixture and extract the product, Methyl 4-bromo-3,5-dichlorobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

• Ester Hydrolysis (Saponification):

- Combine the organic extracts from Step 2 and evaporate the solvent.
- Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution.
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.
- Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate forms.
- Filter the solid, wash with cold water, and dry under vacuum to yield **4-Bromo-3,5-dichlorobenzoic acid**.

Chemical Reactivity and Key Transformations

The synthetic value of **4-Bromo-3,5-dichlorobenzoic acid** lies in the differential reactivity of its functional groups.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on **4-Bromo-3,5-dichlorobenzoic acid**.

- Carboxylic Acid Group: This is the most reactive site for transformations like amidation and esterification, which are fundamental reactions in the synthesis of many APIs.
- Aryl Bromide: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the C4 position.

Protocol 2: Synthesis of an N-Aryl Amide Derivative

Trustworthiness & Self-Validation: This protocol for amide coupling is a cornerstone of medicinal chemistry. The use of a coupling agent like EDC with HOBr is a standard, high-yielding method that proceeds through a well-understood activated ester intermediate, minimizing side reactions. Reaction progress can be easily monitored by TLC or LC-MS, providing a self-validating system to ensure the complete consumption of the starting acid before workup.

Methodology:

- Activation:
 - Dissolve **4-Bromo-3,5-dichlorobenzoic acid** (1.0 eq), 1-Hydroxybenzotriazole (HOBr, 1.2 eq), and a desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
 - Add a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
- Coupling:
 - Cool the mixture to 0 °C in an ice bath.
 - Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Workup and Purification:
 - Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Applications in Synthesis

The true value of an intermediate is demonstrated by its successful incorporation into high-value final products. While specific blockbuster drugs derived from this exact intermediate are not publicly detailed, its structure is representative of building blocks used in synthesizing a range of important compounds.[\[2\]](#)

- Pharmaceuticals: Halogenated benzoic acids are common precursors in the synthesis of APIs.[\[1\]](#) For example, the related compound 3,5-dichlorobenzoic acid is a key intermediate for fungicides and Alkylresorcinol APIs, which are used to treat urinary infections.[\[12\]](#)[\[13\]](#) The structural motifs present in **4-Bromo-3,5-dichlorobenzoic acid** are found in various classes of drugs, including kinase inhibitors and anti-inflammatory agents.
- Agrochemicals: The dichlorinated benzene ring is a common feature in many herbicides and fungicides.[\[1\]](#)[\[12\]](#) The specific substitution pattern of this intermediate allows for the creation of new generations of crop protection agents with tailored efficacy and environmental profiles.

Safety and Handling

As with all halogenated aromatic compounds, proper handling of **4-Bromo-3,5-dichlorobenzoic acid** is essential.

- Hazards: May be harmful if swallowed and can cause skin and serious eye irritation.[\[3\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a cool, dry place in a tightly sealed container.[\[6\]](#) Keep away from strong oxidizing agents.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

Ensuring the purity and identity of the intermediate is critical for the success of subsequent synthetic steps.

- High-Performance Liquid Chromatography (HPLC): A gradient reversed-phase HPLC method is typically used to determine the purity of the material and to separate it from related regioisomers or impurities.[14] A C18 column with a mobile phase consisting of an acidified water/methanol or acetonitrile gradient is a common choice.
- Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., the methyl ester), GC-MS can be used to assess purity and confirm molecular weight.

Conclusion

4-Bromo-3,5-dichlorobenzoic acid is a highly functionalized and synthetically versatile intermediate. Its distinct reactive sites—the carboxylic acid and the selectively activated aryl bromide—provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and agrochemicals, ultimately driving innovation in these critical fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. bocsci.com [bocsci.com]
- 3. 4-Bromo-3,5-dichlorobenzoic acid 95% | CAS: 117738-75-7 | AChemBlock [achemblock.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. 4-Bromo-3,5-dichlorobenzoic acid | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3,5-dichlorobenzoic acid - CAS:117738-75-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - 4-bromo-3,5-dichlorobenzoic acid (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-3,5-dichlorobenzoic acid(117738-75-7) 1H NMR [m.chemicalbook.com]
- 10. 4-Bromo-3,5-dichloro-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Bromo-3,5-dichloro-benzoic acid methyl ester | C8H5BrCl2O2 | CID 50849686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromo-3,5-dichlorobenzoic acid as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330514#4-bromo-3-5-dichlorobenzoic-acid-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com